Product packaging for N-(3,3-diphenylpropyl)benzamide(Cat. No.:)

N-(3,3-diphenylpropyl)benzamide

Cat. No.: B334600
M. Wt: 315.4 g/mol
InChI Key: NSSSSHDNQFPODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3,3-diphenylpropyl)benzamide is a synthetic organic compound built upon the 3,3-diphenylpropylamine scaffold, a structure recognized in medicinal chemistry for its versatility in interacting with various biological targets . This scaffold is a common feature in compounds designed to bind with high affinity to G-protein coupled receptors and other protein classes . Researchers leverage this core structure to develop novel probes for pharmacological studies, particularly in neuroscience and cardiovascular research. The 3,3-diphenylpropylamine structure is a key pharmacophore in several high-affinity receptor ligands. For instance, closely related structural analogs have been successfully designed as potent and selective ligands for melatonin receptors . Furthermore, this chemical motif is found in compounds that modulate other receptor systems, including cannabinoid receptors . The specific mechanism of action for this compound in research settings is likely influenced by its amide substituent, but its core structure suggests potential as an agent to investigate receptor function and signal transduction pathways. As a member of the 3,3-diphenylpropylamine family, it represents a valuable chemical tool for exploring structure-activity relationships (SAR) and for the design of new molecules with targeted pharmacological profiles . This product is intended for research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO B334600 N-(3,3-diphenylpropyl)benzamide

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)benzamide

InChI

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24)

InChI Key

NSSSSHDNQFPODZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for N 3,3 Diphenylpropyl Benzamide

Retrosynthetic Analysis of the N-(3,3-diphenylpropyl)benzamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This cleavage simplifies the molecule into two primary precursors: the amine moiety, 3,3-diphenylpropylamine (B135516), and a benzoyl group synthon, typically derived from benzoic acid.

This primary disconnection suggests that the forward synthesis would involve an amide bond formation reaction between 3,3-diphenylpropylamine and an activated benzoic acid derivative. A further retrosynthetic step can be applied to the 3,3-diphenylpropylamine precursor. The bond between the diphenylmethyl carbon and the adjacent methylene (B1212753) carbon can be disconnected, leading back to diphenylmethane (B89790) and a two-carbon electrophile, or alternatively, a disconnection can be envisioned leading to precursors for a Friedel-Crafts type reaction, such as benzene (B151609) and an appropriate three-carbon chain with an electrophilic or masked amino group.

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this compound rely on well-established, robust chemical transformations. These routes are typically multi-step processes involving the separate synthesis of the key precursors followed by their final coupling.

Amide Bond Formation Strategies in this compound Synthesis

The formation of the amide bond is the crucial final step in the synthesis of this compound. The most direct and widely used method involves the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride.

The Schotten-Baumann reaction is a prominent example of this strategy. In this reaction, 3,3-diphenylpropylamine is treated with benzoyl chloride, typically in a two-phase system consisting of water and an organic solvent. A base, such as sodium hydroxide, is added to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion. The reaction is generally exothermic and proceeds with high yield.

An alternative to using acyl chlorides is the direct coupling of benzoic acid with 3,3-diphenylpropylamine using a coupling agent. This approach, often referred to as amide condensation, is common in peptide synthesis and offers mild reaction conditions. Various condensing agents can be employed for this purpose.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Class Examples
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide)
Uronium Salts HATU, HBTU, HCTU, TBTU

The reaction mechanism typically involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. slideshare.net

Synthesis of the 3,3-Diphenylpropylamine Moiety

The precursor 3,3-diphenylpropylamine is a key building block and can be synthesized through several routes. guidechem.com It is utilized as a reagent in various organic syntheses and as a starting material for more complex molecules. guidechem.comsigmaaldrich.com

One documented industrial method starts from cinnamonitrile (B126248) and benzene. google.com The synthesis proceeds via a Friedel-Crafts alkylation reaction to form 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation, where the nitrile group is reduced to a primary amine, yielding 3,3-diphenylpropylamine. google.com

Alternative laboratory syntheses can also be envisioned. For instance, the reduction of 3,3-diphenylpropanoic acid or its corresponding amide would also yield the target amine.

Preparation of Benzoyl Chloride and Related Acylating Agents

Benzoyl chloride is the most common acylating agent used for this synthesis. It is a colorless, fuming liquid with a pungent odor. wikipedia.org It can be prepared in the laboratory and is also produced on an industrial scale. atamanchemicals.com

The most convenient laboratory preparation involves the reaction of benzoic acid with a chlorinating agent. byjus.comprepchem.comsciencemadness.org Common reagents for this transformation include:

Thionyl chloride (SOCl₂): This reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. atamanchemicals.comprepchem.com

Phosphorus pentachloride (PCl₅): This is also a highly effective reagent for this conversion. atamanchemicals.combyjus.comprepchem.com

Oxalyl chloride ((COCl)₂): This reagent works under mild conditions but is more expensive. wikipedia.orgsciencemadness.org

Table 2: Selected Methods for the Synthesis of Benzoyl Chloride from Benzoic Acid

Reagent Reaction Conditions Typical Yield Byproducts
Thionyl Chloride (SOCl₂) Reflux High SO₂, HCl
Phosphorus Pentachloride (PCl₅) Gentle heating ~90% atamanchemicals.comprepchem.com POCl₃, HCl

Industrially, benzoyl chloride can be produced by the chlorination of benzaldehyde (B42025) or the partial hydrolysis of benzotrichloride. wikipedia.orgatamanchemicals.com

Advanced Synthetic Techniques and Optimization for this compound

While classical methods are reliable, modern synthetic chemistry seeks to develop more efficient, cost-effective, and environmentally friendly processes. This includes the use of catalytic methods that avoid stoichiometric amounts of activating reagents and waste.

Catalytic Approaches in this compound Synthesis

The direct formation of an amide bond from a carboxylic acid and an amine without the need for stoichiometric coupling agents is a significant goal in green chemistry. This can be achieved through catalytic methods that facilitate the removal of water, the only byproduct. High temperatures ( >100°C) are typically required to drive off water.

Zirconium(IV) chloride (ZrCl₄) has been identified as an effective catalyst for the direct amidation of carboxylic acids. rsc.org This approach allows for the formation of the amide bond by heating a mixture of the carboxylic acid and amine with a catalytic amount of the zirconium salt, often in a solvent like toluene. rsc.org This method circumvents the need to pre-activate the carboxylic acid as an acyl chloride, thereby reducing the number of synthetic steps and avoiding the generation of corrosive byproducts.

While direct catalytic synthesis of this compound is not explicitly detailed in widespread literature, the synthesis of the structurally similar N-(3,3-diphenylpropyl)acetamide via catalytic methods has been described, indicating the feasibility of applying such techniques. These catalytic reactions represent a more atom-economical and sustainable alternative to traditional methods.

Stereoselective Synthesis Considerations for this compound

The molecular structure of this compound lacks any chiral centers. The carbon atom to which the two phenyl groups are attached is not a stereocenter, as it is bonded to two identical phenyl groups. Consequently, this compound does not exhibit stereoisomerism. Therefore, stereoselective synthesis considerations are not applicable in the preparation of this compound.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with a focus on green chemistry principles to enhance its environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary areas for applying green chemistry is in the choice of solvents. Traditional amide synthesis often employs chlorinated solvents like dichloromethane. Greener alternatives such as Cyrene™, a bio-based solvent, have been shown to be effective for the synthesis of amides from acid chlorides and amines. Another approach is to perform the reaction under solvent-free conditions, which significantly reduces solvent waste.

The benzoylation of amines, the final step in the synthesis of this compound, can be conducted in a neat phase (without a solvent) by directly mixing the amine and benzoyl chloride. This method is not only solvent-free but can also be very rapid. wikipedia.org Microwave-assisted synthesis is another green technique that can accelerate the reaction, often leading to higher yields in shorter time frames and under solvent-free conditions. nih.gov

Furthermore, the use of catalysts can improve the green profile of the synthesis. For instance, the direct reaction of a carboxylic acid (benzoic acid) and an amine (3,3-diphenylpropylamine) can be facilitated by a boric acid catalyst, which avoids the need to prepare a more reactive but potentially hazardous acid chloride. mdpi.comasianpubs.org This direct amidation has water as the only byproduct, representing a highly atom-economical route. The use of reusable solid supports, such as basic alumina, can also facilitate the reaction and simplify the purification process. nih.gov

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Use of Greener SolventsEmploying bio-based solvents like Cyrene™ instead of chlorinated solvents.Reduced environmental impact and improved safety profile.
Solvent-Free ReactionsConducting the benzoylation of 3,3-diphenylpropylamine in a neat phase. wikipedia.orgElimination of solvent waste and simplification of product isolation.
Energy EfficiencyUtilizing microwave irradiation to accelerate the reaction. nih.govReduced reaction times and lower energy consumption.
CatalysisEmploying a catalyst like boric acid for direct amidation of benzoic acid. mdpi.comasianpubs.orgAvoids the use of hazardous reagents like thionyl chloride or oxalyl chloride.
Atom EconomyDirect amidation of benzoic acid with 3,3-diphenylpropylamine, producing water as the only byproduct.Maximizes the incorporation of starting materials into the final product.

Purification and Characterization Methodologies for this compound in Research Contexts

Following the synthesis of this compound, a systematic approach to its purification and characterization is essential to ensure the identity and purity of the compound.

Purification:

The crude product is typically purified using standard laboratory techniques. The choice of method depends on the physical state of the product and the nature of any impurities.

Extraction: An initial workup often involves extraction to separate the product from water-soluble byproducts and unreacted starting materials. A common procedure includes dissolving the reaction mixture in a suitable organic solvent, followed by washing with aqueous solutions to remove impurities.

Crystallization: As this compound is expected to be a solid at room temperature, crystallization is a primary method for purification. The crude product is dissolved in a hot solvent in which it has high solubility and is then allowed to cool, leading to the formation of crystals of the purified compound.

Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.

Characterization:

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzamide (B126) moiety, as well as signals for the aliphatic protons of the propyl chain.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include the N-H stretching vibration and the C=O stretching vibration of the amide group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Measuring the melting point of the synthesized this compound and comparing it to a literature value (if available) can provide an indication of its purity.

TechniqueExpected Observations for this compound
¹H NMRSignals in the aromatic region (approx. 7.0-8.0 ppm) for the phenyl and benzoyl protons. Aliphatic signals for the propyl chain protons. A broad signal for the N-H proton.
¹³C NMRA signal for the carbonyl carbon (C=O) in the range of 165-175 ppm. Multiple signals in the aromatic region (approx. 120-145 ppm). Signals for the aliphatic carbons of the propyl chain.
IR SpectroscopyN-H stretch (approx. 3300 cm⁻¹), C=O stretch (approx. 1650 cm⁻¹), aromatic C-H and C=C stretches.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of C₂₂H₂₁NO.
Melting PointA sharp melting point is expected for the pure crystalline solid.

Structure Activity Relationship Sar Studies of N 3,3 Diphenylpropyl Benzamide and Its Analogues

Design Principles for N-(3,3-diphenylpropyl)benzamide Analogues and Derivatives

The design of analogues based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets. A primary consideration is the unique structural features of the parent molecule: the lipophilic diphenylpropyl group and the hydrogen-bonding capable benzamide (B126) core.

Core design principles include:

Scaffold Flexibility : The benzamide scaffold is considered to provide significant conformational flexibility, which can be advantageous for optimizing interactions with the binding sites of proteins like the dopamine (B1211576) transporter (DAT). This flexibility allows the molecule to adopt various spatial arrangements, increasing the probability of a favorable binding conformation.

Exploitation of Hydrophobicity : The 3,3-diphenylpropyl group is a key pharmacophoric element that confers high lipophilicity. This feature is crucial for enhancing hydrophobic interactions with target proteins. For instance, in analogues targeting the dopamine transporter, the diphenylpropyl group is associated with higher specificity compared to less bulky or less lipophilic side chains like diethylamino-propyl groups.

Bioisosteric Replacement : A common strategy involves the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). nih.gov For example, modifying substituents on the benzamide's phenyl ring or replacing the benzamide core itself with other heterocyclic systems, such as coumarin, can modulate activity, solubility, and metabolic stability. nih.govajol.info

Guided Drug Design : Modern approaches often employ computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, to guide the design of new derivatives. researchgate.net These models can predict the binding affinity of proposed structures and identify key molecular properties—like volume, hydrophobicity, and electronic characteristics—that are critical for biological activity, allowing for a more rational design process before synthesis. researchgate.net

Impact of Substitutions on the Benzamide Moiety on Biological Activity Profiles (e.g., in vitro binding, enzyme inhibition)

Systematic modifications to the benzamide portion of the molecule have revealed its critical role in modulating biological activity. The nature and position of substituents on the benzamide's phenyl ring can dramatically alter potency and selectivity.

Research findings indicate that:

Electronic Effects : The electronic properties of substituents are a major determinant of activity. For certain targets, the introduction of electron-withdrawing groups, such as a nitro group, can enhance potency. Conversely, in other contexts, different substitutions are favorable. For example, studies on benzamide derivatives as FtsZ inhibitors have shown that adding two fluorine atoms to the benzamide ring (a 2,6-difluorobenzamide (B103285) motif) significantly increases antibacterial activity compared to the non-fluorinated analogue. nih.gov

Hydrogen-Bonding Capacity : The addition of groups capable of hydrogen bonding, such as a hydroxyl group, can increase water solubility. However, this may come at the cost of reduced central nervous system (CNS) activity, likely due to altered blood-brain barrier permeability.

Steric Factors and Specific Interactions : The size and position of substituents are crucial. In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity compared to other substitutions. nih.gov In another study on benzenesulfonamides carrying a benzamide moiety, the type of substitution on the sulfonamide group dictated the inhibitory profile, with secondary sulfonamides showing potent acetylcholinesterase (AChE) inhibition and primary sulfonamides being more effective against human carbonic anhydrase (hCA) isoenzymes. nih.gov

The following table summarizes research findings on how different substitutions on the benzamide moiety affect biological activity.

Compound Series Substitution on Benzamide Moiety Biological Target/Assay Impact on Activity Reference
N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide AnaloguesModification of nitro groupGeneral biological targetsCan lead to enhanced potency.
3-alkoxybenzamides2,6-difluoro substitutionFtsZ (Staphylococcus aureus)Significantly increased antibacterial activity. nih.gov
Pyridine-linked 1,2,4-oxadiazole Benzamides2-Fluoro on benzene ringFungicidal activity (various fungi)Superior inhibitory activity compared to other substitutions. nih.gov
Benzenesulfonamide-BenzamidesSecondary sulfonamide (-NHR)Acetylcholinesterase (AChE)Showed promising enzyme inhibitory effects (Ki = 8.91 ± 1.65 nM for most potent). nih.gov
Benzenesulfonamide-BenzamidesPrimary sulfonamide (-NH2)Human Carbonic Anhydrase I/II (hCA)Generally more effective on hCA isoenzymes (Ki = 4.07 ± 0.38 nM for hCA I). nih.gov

Influence of Modifications to the Diphenylpropyl Side Chain on Biological Activity

The N-(3,3-diphenylpropyl) side chain is a defining feature of this compound class, contributing significantly to target binding, often through hydrophobic and van der Waals interactions. Its length, bulk, and flexibility are key determinants of biological activity.

Key findings include:

Importance of the Diphenylmethyl Motif : The two phenyl rings are crucial for high-affinity binding to certain targets. In allosteric modulators of the dopamine transporter (DAT), the diphenylpropyl group confers higher specificity compared to less bulky chains like diethylamino-propyl groups. Analogues where the diphenylalkyl motif is retained but the core scaffold is changed (e.g., to quinazolinamine) have shown weaker activity, suggesting the combination of the side chain and the benzamide linker is optimal for this target.

Role of Chain Length and Flexibility : The three-carbon (propyl) linker provides a specific spatial distance and conformational flexibility between the terminal phenyl groups and the benzamide core. The length of an alkyl side chain is known to be critically important for receptor binding affinity in other classes of compounds. caymanchem.com For example, in cannabinoids, a minimum chain length is required for receptor binding, with optimal affinity observed within a specific range (five to eight carbons). caymanchem.com This principle underscores the importance of the propyl chain's length in positioning the diphenyl groups correctly within a receptor's binding pocket.

The table below compares the diphenylpropyl side chain with other variants and their reported effects.

Side Chain Parent Scaffold Biological Target Observed Effect Reference
3,3-Diphenylpropyl BenzamideDopamine Transporter (DAT)Confers higher DAT specificity.
Diethylamino-propylBenzamide AnalogueDopamine Transporter (DAT)Lower specificity; may interact with peripheral amine receptors.
Diphenylmethyl / DiphenylethylQuinazolinamineDopamine Transporter (DAT)Weaker allosteric modulation compared to the this compound.

Conformational Analysis of this compound and Correlation with Biological Profiles

The three-dimensional structure (conformation) of this compound and its analogues is intrinsically linked to their biological activity. The ability of these molecules to adopt a specific shape that is complementary to a biological target's binding site is a prerequisite for a pharmacological response.

Conformational analysis studies have revealed several key aspects:

Inherent Flexibility : The this compound structure possesses considerable flexibility due to rotatable single bonds in the propyl chain and around the amide bond. This flexibility allows the molecule to exist as an ensemble of different conformations. The benzamide scaffold itself is noted for providing "superior conformational flexibility," which is believed to be advantageous for interaction with targets like the dopamine transporter.

Role of Specific Conformations : While flexible, it is likely that only one or a small subset of low-energy conformations is responsible for biological activity (the "bioactive conformation"). The presence of a tertiary amide bond in the backbone of related molecules can lead to cis/trans isomerism, which further complicates conformational analysis but is crucial for determining the final three-dimensional structure. diamond.ac.uk

Impact of Substituents on Conformation : Substitutions, particularly on the benzamide ring, can influence conformational preferences. For instance, in a study of 2,6-difluorobenzamide derivatives, the fluorine atoms were found to engage in hydrophobic interactions within the allosteric binding site of the FtsZ protein. nih.gov This specific interaction likely stabilizes a bioactive conformation that is less favored in the non-fluorinated analogue, explaining the observed increase in activity. Molecular docking simulations of these compounds have helped visualize these key interactions and correlate them with antimicrobial efficacy. nih.gov The three-dimensional structure of peptides and proteins is central to their function, and the same principle applies to smaller peptidomimetic molecules where the conformation dictates biological activity. diamond.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Several QSAR studies have been performed on analogues of this compound, particularly 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, to identify the key physicochemical properties that govern their activity.

These studies have generally focused on the CCR5 receptor binding affinity of these compounds. Key findings from various QSAR models include:

Identification of Key Descriptors : Across multiple studies, the most influential descriptors for predicting biological activity were found to be related to hydrophobicity, electronic properties, and steric factors. nih.gov

Hydrophobicity : Parameters such as the calculated partition coefficient (logP) and the substituent hydrophobicity parameter (π) were consistently important, underscoring the role of the lipophilic diphenylpropyl group in binding. nih.gov

Electronic Effects : Descriptors like the Hammett sigma (σ) constant were used to model the electronic influence of substituents on the benzamide ring. nih.gov One study concluded that designing analogues with electron-withdrawing substituents should improve activity. researchgate.net

Steric Parameters : Molar refractivity (MR) and STERIMOL parameters (L, B1, B5), which describe the size and shape of substituents, were also found to be significant, indicating that a specific spatial arrangement is necessary for optimal receptor fit. nih.gov

Development of Predictive Models : Researchers have employed various statistical methods to build QSAR models, including Multiple Linear Regression (MLR), Principal Component Regression Analysis (PCRA), and Partial Least Squares (PLS). nih.gov More advanced machine learning techniques like Genetic Algorithm-Least Square Support Vector Machine (GA-LS-SVM) have also been used, revealing a significant nonlinear relationship between the structural descriptors and the biological activity (pIC50) for these compounds. researchgate.net

Model Validation : The robustness and predictive power of the generated QSAR models were validated using techniques such as leave-one-out (LOO) cross-validation. The best models achieved a high degree of statistical significance, with explained variance often exceeding 70-80%. nih.gov

The following table summarizes the findings from selected QSAR studies on this compound analogues.

Compound Series Biological Activity Modeled QSAR Method(s) Key Findings / Important Descriptors Reference
1-(3,3-diphenylpropyl)-piperidinyl amides and ureasCCR5 binding affinityFA-MLR, FA-PLS, PCRA, GFA-MLRActivity is governed by electronic (Hammett σ), hydrophobicity (π), and steric (molar refractivity, STERIMOL) parameters. nih.gov
1-(3,3-diphenylpropyl)-piperidinyl phenylacetamidesCCR5 binding affinityMultiple Linear Regression (MLR)Designing analogues with electron-withdrawing substituents should improve activity. LUMO energy is a key descriptor. researchgate.net
1-(3,3-diphenylpropyl)-piperidinyl amides and ureasCCR5 inhibitory activityGA-MLR, GA-LS-SVMA nonlinear relationship exists between structure and activity. The GA-LS-SVM model was superior to the linear MLR model. researchgate.net

Biological Activity and Mechanistic Investigations of N 3,3 Diphenylpropyl Benzamide

In Vitro Pharmacological Profiling of N-(3,3-diphenylpropyl)benzamide

The in vitro evaluation of this compound and its derivatives has revealed interactions with various biological targets, including receptors and enzymes, and has demonstrated effects on key cellular pathways.

Receptor Binding Studies and Ligand-Target Interactions

While direct receptor binding data for this compound is limited in publicly available literature, studies on structurally related compounds suggest that the N-(3,3-diphenylpropyl) moiety is a significant pharmacophore for receptor interaction.

Derivatives of this compound have shown affinity for several receptors. For instance, a series of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas have been identified as potent and selective ligands for the human C-C chemokine receptor type 5 (CCR5). medchemexpress.comeurekaselect.com This receptor is a key player in the immune system and is also a co-receptor for HIV entry into cells. Furthermore, a derivative, N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide, has been characterized as a novel allosteric modulator of the dopamine (B1211576) transporter (DAT), where it partially inhibits the binding of the radioligand [¹²⁵I]RTI-55.

Another area of investigation has been the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor crucial for the differentiation of T helper 17 (Th17) cells. A 3-oxo-lithocholic acid amidate bearing a 3,3-diphenylpropyl group, demonstrated significant binding affinity for RORγt. rsc.org

Table 1: Receptor Binding Affinity of this compound Derivatives

Compound/Derivative Receptor Binding Affinity (KD) Reference
3-oxo-lithocholic acid amidate with 3,3-diphenylpropyl group RORγt 16.5 ± 1.34 nM rsc.org

Enzyme Inhibition and Activation Assays

The N-(3,3-diphenylpropyl) scaffold has been incorporated into various enzyme inhibitors. A notable example is its presence in a competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression. A (bis)-3,3-diphenylpropyl-substituted thiourea (B124793) compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 4.8 µM against the recombinant LSD1 enzyme and a competitive inhibition constant (Kᵢ) of 2.4 µM. nih.gov

Conversely, a diphenylpropyl analogue developed as part of a series of novel histone deacetylase (HDAC) inhibitors was found to be inactive as a growth inhibitor in a leukemia cell line, suggesting that the diphenylpropyl group does not guarantee activity against all enzyme targets. rsc.org

In another study, N-(3,3-diphenyl-propyl)-nicotinamide was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. acs.org This finding suggests that the N-(3,3-diphenylpropyl) moiety can be a key feature for potent enzyme inhibition.

Table 2: Enzyme Inhibition by this compound Derivatives

Compound/Derivative Enzyme IC₅₀ Kᵢ Reference
(bis)-3,3-diphenylpropyl-substituted thiourea (6d) Lysine-Specific Demethylase 1 (LSD1) 4.8 µM 2.4 µM nih.gov
3-oxo-lithocholic acid amidate with 3,3-diphenylpropyl group (A2) RORγt (cellular reporter assay) 225 ± 10.4 nM - rsc.org

Cellular Assays Examining this compound Effects on Biological Pathways

The broader class of N-substituted benzamides has been demonstrated to induce apoptosis in various cancer cell lines. nih.gov Studies on declopramide, a structural analogue, have shown that these compounds can trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c into the cytosol and subsequent activation of caspase-9. nih.gov This pro-apoptotic activity was observed in murine pre-B cell lines and human promyelocytic cancer cell lines (HL60). nih.gov

Furthermore, a (bis)-3,3-diphenylpropyl-substituted compound (6d) was evaluated in a cell viability assay using Calu-6 anaplastic lung tumor cells, where it displayed an IC₅₀ value of 4.2 µM. nih.gov These findings suggest that this compound and its derivatives have the potential to modulate cellular pathways involved in cell survival and death.

In Vivo Efficacy Studies in Preclinical Animal Models

Information regarding the in vivo efficacy of this compound is limited, particularly concerning the specific disease models requested.

Assessment in Disease Models (e.g., CRTH2 antagonism, antiallergic effects, prostaglandin (B15479496) D2 receptor modulation)

There are no direct in vivo studies reported in the scientific literature that assess the efficacy of this compound as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist, its antiallergic effects, or its ability to modulate the prostaglandin D2 receptor in preclinical animal models. While the in vitro data on related compounds suggest potential interactions with receptors relevant to allergic inflammation, such as CCR5, these have not been translated into in vivo models for the specific compound . medchemexpress.comeurekaselect.com

However, a related dithiocarbamic acid ester containing a 3-cyano-3,3-diphenylpropyl group has been evaluated in an in-vivo model of transplanted hepatocyte carcinoma 22. This compound was found to significantly inhibit tumor growth in a dose-dependent manner and exhibited low toxicity, as indicated by minimal body-weight loss in the treated animals. nih.gov This study, while not in the requested disease models, demonstrates that compounds possessing the 3,3-diphenylpropyl scaffold can exert in vivo biological effects.

Behavioral Phenotyping in Relevant Animal Models (If Applicable)

Currently, there are no available studies that have reported on the behavioral phenotyping of animals treated with this compound.

Elucidation of Mechanism of Action (MOA) for this compound

The mechanism by which this compound may exert any biological effects is currently not documented in publicly accessible scientific databases. Understanding the MOA is a critical step in the development of any potential therapeutic agent.

Target Identification and Validation Strategies

The initial and pivotal stage in elucidating a compound's MOA involves identifying its molecular target(s) within a biological system. This process often employs a variety of strategies, including affinity chromatography, expression cloning, and computational target prediction. Once a potential target is identified, it must be validated to confirm that its interaction with the compound is responsible for the observed biological effect. This validation can be achieved through techniques such as genetic knockdown (e.g., RNA interference) or knockout models, as well as through the use of specific inhibitors or activators of the target. For this compound, there is no published research detailing any such target identification or validation efforts.

Molecular Interaction Studies and Binding Kinetics

To fully characterize the interaction between a compound and its target, detailed molecular interaction studies are essential. These studies aim to define the precise binding site, the types of chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions), and the kinetics of the binding event. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are instrumental in providing this information. The binding affinity (KD), association rate (kon), and dissociation rate (koff) are key parameters determined through kinetic studies. For this compound, data on its molecular interactions and binding kinetics are not available in the current body of scientific literature.

Structure-Based Drug Design (SBDD) Approaches Informed by this compound

Structure-based drug design is a powerful methodology that utilizes the three-dimensional structure of a target protein to design and optimize novel drug candidates. If the molecular target of this compound were known, and the structure of the target-compound complex were determined, this information could guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. This iterative process involves computational modeling and chemical synthesis to refine the lead compound. As the fundamental prerequisite of a known molecular target for this compound has not been met, there are no reported instances of its use in SBDD.

Computational and Theoretical Studies on N 3,3 Diphenylpropyl Benzamide

Molecular Docking and Ligand-Protein Interaction Predictions for N-(3,3-diphenylpropyl)benzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound and its derivatives, molecular docking studies are crucial for identifying potential biological targets and elucidating the structural basis of their activity.

While specific docking studies on this compound are not extensively reported in the public domain, research on structurally related benzamide (B126) derivatives provides a framework for understanding its potential interactions. For instance, docking studies on three-substituted benzamide derivatives targeting the FtsZ protein, a key component in bacterial cell division, have revealed critical hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking of pyridine-thiourea derivatives has been used to probe their activities against bacterial targets like S. aureus DNA gyrase. mdpi.com

For N-(3,d-diphenylpropyl)benzamide, the benzamide moiety itself can act as a crucial pharmacophore. The amide group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form key interactions within a protein's binding pocket. The two phenyl rings on the propyl chain contribute significantly to the molecule's lipophilicity, suggesting that hydrophobic interactions with nonpolar residues in a binding site would be a major driving force for binding.

A hypothetical docking of this compound into a kinase binding pocket, a common target for benzamide-containing compounds, would likely show the benzamide forming hydrogen bonds with the hinge region of the kinase, a common binding motif. The diphenylpropyl group would likely extend into a hydrophobic pocket, displacing water molecules and contributing favorably to the binding free energy. The binding interactions for a related compound are detailed in the table below.

Target ProteinLigandKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
FtsZ3-Substituted Benzamide AnalogueVal 207, Asn 263, Leu 209, Gly 205Not Specified
S. aureus DNA GyrasePyridine-Thiourea DerivativeSER 438-43.46 (Docking Score)
Estrogen Receptor AlphaIndole-based BenzamideNot SpecifiedNot Specified

Molecular Dynamics Simulations of this compound and its Biological Targets

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, providing insights into the conformational changes and stability of a ligand-protein complex over time. nih.govresearchgate.net Following molecular docking, which provides a static snapshot of the binding pose, MD simulations are employed to assess the stability of these predicted interactions in a simulated physiological environment. nih.gov

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration ranging from nanoseconds to microseconds. mdpi.comnih.gov Key parameters are monitored throughout the simulation to evaluate the stability of the complex. These include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation trajectory. A stable RMSD value for both suggests that the protein maintains its fold and the ligand remains stably bound in the active site. For example, in simulations of benzamide derivatives with sirtuin proteins, dynamic stability was often achieved after 20 nanoseconds. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues in direct contact with the ligand are expected to show reduced fluctuations compared to more distal regions of the protein, indicating a stable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein is monitored. Stable hydrogen bonds throughout the simulation are indicative of a strong and specific interaction.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule, which in turn govern its reactivity and interactions. e4journal.com These calculations can determine a molecule's three-dimensional geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

A DFT study on the closely related isomer, N-benzhydryl benzamide, using the B3LYP/6-31G(d,p) level of theory, provides insight into the likely electronic properties of this compound. sci-hub.se The key findings from such an analysis would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. sci-hub.se

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the carbonyl oxygen of the benzamide. Regions of positive potential (blue) are prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule. For this compound, the carbonyl oxygen would be expected to have a significant negative charge, while the amide hydrogen would be positively charged, confirming their roles as hydrogen bond acceptors and donors, respectively.

The table below shows the calculated electronic properties for the isomeric N-benzhydryl benzamide, which serves as a reasonable approximation for this compound. sci-hub.se

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzamide (Reference)-6.724-1.0715.65
N-benzhydryl benzamide (L1)-6.44-1.065.37

The lower energy gap of the N-benzhydryl benzamide compared to the parent benzamide suggests it may be more reactive. sci-hub.se

De Novo Design Strategies Utilizing this compound Scaffolds

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. nih.gov This can be done either based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov The this compound scaffold represents an interesting starting point for such design strategies due to its combination of a proven pharmacophore (benzamide) and a bulky, lipophilic group (diphenylpropyl).

A de novo design strategy could utilize the this compound scaffold in several ways:

Fragment-Based Growth: The diphenylpropyl moiety could be used as a starting fragment to occupy a large hydrophobic pocket in a target protein. A computational algorithm could then "grow" different chemical functionalities from this anchor, exploring various replacements for the benzamide group to optimize interactions with other parts of the binding site.

Scaffold Hopping: The entire this compound structure could be used as a template. Algorithms would then search for structurally diverse molecules that can present similar pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic centers) in the same spatial arrangement, potentially leading to novel intellectual property with similar or improved activity.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction features of this compound. nih.gov This model, consisting of defined features like "hydrogen bond acceptor," "hydrogen bond donor," and "hydrophobic group," can then be used to screen large virtual libraries for molecules that match the pharmacophore, effectively identifying compounds that are likely to bind to the same target. nih.gov

The development of machine learning and deep learning methods, such as generative adversarial networks and autoencoders, has further revolutionized de novo design, allowing for the efficient exploration of vast chemical spaces to generate novel molecules with optimized properties. nih.govnih.gov

Predictive Modeling of Pharmacokinetic Parameters (In Silico only)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. mdpi.com Performing these studies experimentally is resource-intensive, making in silico ADMET prediction an invaluable tool for prioritizing compounds. researchgate.net Various online tools and software packages, such as SwissADME and pkCSM, are widely used to predict these properties based on a molecule's structure. researchgate.netpensoft.net

For this compound, a predictive analysis would provide estimates for a range of crucial pharmacokinetic parameters. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

Below is a table of predicted pharmacokinetic parameters for this compound, generated using the SwissADME server.

PropertyParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight315.41 g/mol Fulfills Lipinski's rule (<500)
LogP (Consensus)4.19Indicates high lipophilicity
Water SolubilityPoorly solubleLow aqueous solubility expected
TPSA29.10 ŲGood potential for cell membrane permeability
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPredicted to cross the blood-brain barrier
P-gp SubstrateYesMay be subject to efflux by P-glycoprotein
CYP1A2 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme
CYP2C19 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Drug-Likeness Lipinski's Rule0 ViolationsGood oral bioavailability predicted
Bioavailability Score0.55Represents a good probability of being orally active

These in silico predictions suggest that this compound has drug-like physicochemical properties and is likely to be orally bioavailable and CNS-penetrant. However, the predicted inhibition of multiple cytochrome P450 enzymes indicates a potential for drug-drug interactions, which would require experimental validation.

Analytical Methodologies for N 3,3 Diphenylpropyl Benzamide in Biological and Chemical Systems

Chromatographic Techniques for Separation and Quantification of N-(3,t-diphenylpropyl)benzamide

Chromatography is the cornerstone for isolating N-(3,3-diphenylpropyl)benzamide from complex mixtures, such as biological fluids or reaction media, and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized.

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is the predominant technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and applicability to non-volatile compounds.

Reverse-phase HPLC is the most common modality. In this approach, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interaction of the compound with the stationary phase. The gradient and composition of the mobile phase are optimized to achieve a sharp peak shape and adequate retention time, ensuring separation from endogenous matrix components and potential metabolites.

A validated LC-MS/MS method for the determination of a related compound in rat plasma utilized a C18 column with a mobile phase consisting of 10 mM ammonium acetate (B1210297) and acetonitrile. This methodology demonstrates the common approach for analyzing structurally similar compounds in preclinical matrices. The use of tandem mass spectrometry provides exceptional selectivity, allowing for the reliable quantification of the analyte even at very low concentrations.

Table 1: Example HPLC Method Parameters for Analysis in Biological Matrices

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS)

Gas chromatography, often paired with a mass spectrometry detector (GC-MS), serves as a powerful alternative for the analysis of this compound. This technique is suitable for thermally stable and volatile compounds. While the molecule itself has a relatively high molecular weight and boiling point, GC analysis is feasible.

For GC analysis, the sample is vaporized in a heated inlet and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The resulting mass spectrum from the MS detector provides a characteristic fragmentation pattern that serves as a fingerprint for unequivocal identification.

Spectroscopic Methods for Detection and Advanced Structural Elucidation of this compound

Spectroscopic techniques are indispensable for confirming the identity of this compound and elucidating the structures of its metabolites.

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation (LC-MS or GC-MS), it is the gold standard for quantitative bioanalysis and metabolite identification.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its metabolites, which allows for the determination of their elemental composition. In preclinical metabolism studies, samples from plasma, urine, or feces are analyzed to detect new molecular entities. The metabolic transformations commonly observed include hydroxylation, N-dealkylation, or oxidation. By comparing the mass spectra of the parent drug and its metabolites, and analyzing the mass shifts, potential metabolic pathways can be mapped. For instance, the addition of 16 Da (an oxygen atom) would suggest a hydroxylation event.

Tandem MS (MS/MS) experiments are crucial for structural confirmation. The parent ion is selected and fragmented, and the resulting product ion spectrum provides structural information that helps to pinpoint the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in its pure form. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their connectivity, and their chemical environment. The signals corresponding to the aromatic protons of the two phenyl rings and the benzamide (B126) group would appear in the downfield region (typically δ 7-8 ppm). The aliphatic protons of the propyl chain would resonate in the upfield region.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivities between protons and carbons, confirming the complete and correct assembly of the molecular structure. While not typically used for quantitative analysis in biological matrices due to its lower sensitivity compared to MS, NMR is unparalleled for the definitive structural confirmation of synthesized reference standards and for characterizing isolated metabolites in sufficient quantities.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Aromatic Protons (3 rings)~7.1 - 7.8
NH (Amide)~6.5 - 8.0 (variable)
CH (diphenyl)~4.0
CH₂ (adjacent to NH)~3.4
CH₂ (adjacent to CH)~2.3

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Advanced Bioanalytical Approaches for this compound in Preclinical Research

The successful analysis of this compound in preclinical research hinges on robust bioanalytical methods that can reliably measure the compound in complex biological matrices like blood plasma, serum, and tissue homogenates.

The development of such methods involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids) and concentrate the analyte. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate, or solid-phase extraction (SPE), which offers cleaner extracts and higher recovery.

Internal Standard Selection: An appropriate internal standard (IS) is added to all samples and standards. The IS should be structurally similar to the analyte and not present endogenously. A stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) is the ideal choice as it co-elutes and experiences similar matrix effects.

Method Validation: The finalized method (typically LC-MS/MS) must undergo rigorous validation according to regulatory guidelines. This process establishes the method's performance characteristics, including:

Selectivity and Specificity: Ensuring no interference from matrix components.

Linearity: The range over which the detector response is proportional to the concentration.

Accuracy and Precision: How close the measured values are to the true value and to each other.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on ionization.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

These validated methods are then applied to pharmacokinetic and toxicokinetic studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Future Research Directions and Translational Perspectives for N 3,3 Diphenylpropyl Benzamide

Exploration of Novel Preclinical Therapeutic Applications

While the role of N-(3,3-diphenylpropyl)benzamide and its analogs as CCR5 antagonists is established, the exploration of their therapeutic potential in other disease areas is a burgeoning field of research. Preclinical studies on related benzamide (B126) derivatives and CCR5 antagonists suggest several promising avenues for investigation.

Neurodegenerative Diseases: The anti-inflammatory properties associated with CCR5 antagonism suggest a potential role for this compound in neurodegenerative diseases such as Alzheimer's disease, where neuroinflammation is a key pathological feature. nih.govnih.govresearchgate.net Preclinical studies could explore the ability of this compound to modulate microglial activation and reduce the production of pro-inflammatory cytokines in animal models of Alzheimer's disease. nih.gov Furthermore, given that some benzamide derivatives have shown neuroprotective effects, investigating the direct impact of this compound on neuronal survival and synaptic plasticity would be a valuable research direction. researchgate.net

Antiviral Applications: Beyond its established anti-HIV activity through CCR5 antagonism, this compound and its derivatives could be investigated for activity against other enveloped viruses. Some benzamide derivatives have demonstrated broad-spectrum antiviral activity. nih.govmdpi.com Preclinical screening of this compound against a panel of enveloped viruses, such as influenza virus and herpes simplex virus, could uncover novel therapeutic applications. mdpi.commdpi.com

Autoimmune Diseases: The immunomodulatory effects of CCR5 inhibition make this compound a candidate for investigation in autoimmune diseases like rheumatoid arthritis. nih.gov Preclinical studies in animal models of rheumatoid arthritis could assess the compound's ability to reduce joint inflammation, cartilage destruction, and the infiltration of inflammatory cells into the synovium. mdpi.com

Development of Advanced Delivery Systems and Formulations (Theoretical/Material Science Focus)

The physicochemical properties of this compound, particularly its hydrophobicity, present challenges for its formulation and delivery. A material science-focused approach to developing advanced delivery systems could significantly enhance its therapeutic potential.

Nanoparticle-Based Systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a promising option for the oral delivery of hydrophobic drugs. worldscientific.comnih.govresearchgate.netnih.gov Encapsulating this compound within PLGA nanoparticles could improve its oral bioavailability and protect it from degradation in the gastrointestinal tract. worldscientific.comresearchgate.net Further research could focus on optimizing nanoparticle size, surface charge, and drug loading to achieve a desirable pharmacokinetic profile. nih.govnih.govaip.org

Injectable Hydrogels: For localized and sustained drug delivery, injectable hydrogels offer a compelling platform. rsc.orgacs.orgacs.orgresearchgate.netnih.gov Thermo-responsive or self-assembling hydrogels could be formulated with this compound to create a depot at the site of administration, providing prolonged drug release. rsc.orgacs.orgresearchgate.net This approach could be particularly beneficial for treating localized inflammation or for intra-articular administration in rheumatoid arthritis.

Combination Therapies with this compound in Preclinical Models

The potential of this compound to be used in combination with other therapeutic agents to achieve synergistic effects is a promising area of research.

Oncology: Preclinical studies have shown that CCR5 antagonists can enhance the efficacy of chemotherapy and immunotherapy. aacrjournals.org Combining this compound with immune checkpoint inhibitors could be a promising strategy in cancer therapy. aacrjournals.org Such a combination could potentially enhance the infiltration of cytotoxic T lymphocytes into the tumor microenvironment and improve anti-tumor immune responses.

Inflammatory Diseases: In the context of inflammatory diseases, combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other immunomodulatory agents could lead to enhanced therapeutic effects. mdpi.comhopkinsarthritis.org Preclinical studies could evaluate the synergistic or additive effects of such combinations on inflammatory markers and disease progression in relevant animal models. mdpi.comhopkinsarthritis.org

Identified Challenges and Opportunities in this compound Research

The development of this compound as a therapeutic agent is not without its challenges; however, these challenges also present opportunities for innovation.

Metabolic Stability: The metabolic stability of benzamide derivatives can be a concern. nih.govmdpi.com In vitro and in vivo studies are needed to characterize the metabolic pathways of this compound and to identify any potential for the formation of active or toxic metabolites. nih.gov Understanding its metabolic profile will be crucial for optimizing its dosing regimen and minimizing potential adverse effects.

Blood-Brain Barrier Penetration: For therapeutic applications in the central nervous system, the ability of this compound to cross the blood-brain barrier (BBB) is a critical factor. Its hydrophobic nature may facilitate passive diffusion across the BBB, but this needs to be experimentally verified. In silico modeling and in vitro BBB models can provide initial insights, followed by in vivo studies in animal models.

Oral Bioavailability: The low aqueous solubility of this compound is likely to result in poor oral bioavailability. The development of advanced formulations, as discussed in section 7.2, represents a significant opportunity to overcome this challenge and develop an orally administered therapeutic.

Unexplored Biological Targets and Pathways for this compound Investigation

While CCR5 is the primary known target of this compound, the broader benzamide scaffold is known to interact with a variety of biological targets. Exploring these potential off-target effects could reveal novel mechanisms of action and therapeutic opportunities.

Kinase Inhibition: Several benzamide derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases. nih.govmdpi.comnih.govresearchgate.netflintbox.com A comprehensive kinase profiling of this compound could identify novel enzymatic targets and potentially expand its therapeutic applications into areas such as oncology and inflammatory diseases where kinase signaling plays a critical role. nih.govmdpi.comnih.govflintbox.com

Ion Channel Modulation: Some benzamide-containing compounds have been shown to modulate the activity of voltage-gated calcium channels. nih.govnih.govmdpi.comresearcher.life Investigating the effects of this compound on different types of ion channels could uncover novel mechanisms of action relevant to neurological and cardiovascular diseases. nih.govnih.govmdpi.com

Q & A

Q. What are the established synthetic routes for N-(3,3-diphenylpropyl)benzamide, and how can reaction conditions be optimized for improved yields?

Methodological Answer: Synthesis typically involves coupling reactions between benzamide derivatives and substituted propylamines. For example:

  • Step 1: Use of coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with triethylamine (NEt₃) in acetonitrile (CH₃CN) to activate carboxylic acid intermediates .
  • Step 2: Optimization of reaction time, temperature (e.g., 150°C for 5 minutes in AcOH/Ac₂O for acetylation), and stoichiometry to minimize byproducts .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product. Yields ranging from 41% to 70% are reported under optimized conditions .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer:

  • Purification: Use solvent systems like dichloromethane (DCM) or methanol (MeOH) for recrystallization. Analytical TLC can monitor reaction progress .
  • Characterization:
    • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.68 ppm for aromatic protons in CDCl₃) to verify substituent positions and stereochemistry .
    • Mass Spectrometry: ESI-MS (e.g., m/z 502.8 [M+H]⁺) to confirm molecular weight .
    • Elemental Analysis: Combustion analysis for C, H, N content to validate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of benzamide derivatives?

Methodological Answer: Contradictions in NMR or MS data may arise from impurities, stereoisomerism, or solvent effects. Strategies include:

  • 2D NMR Techniques: Use COSY, HSQC, or NOESY to assign proton-proton correlations and confirm spatial arrangements .
  • X-ray Crystallography: Resolve absolute configuration (e.g., monoclinic P2₁/c space group with unit cell parameters a = 25.0232 Å, b = 5.3705 Å) for unambiguous structural confirmation .
  • Reproducibility: Cross-validate data across multiple batches or independent labs to rule out experimental artifacts.

Q. What experimental approaches address inconsistent biological activity data for this compound in enzyme inhibition studies?

Methodological Answer:

  • Dose-Response Curves: Test compound potency across a range of concentrations (e.g., 15–120 μmol/kg) to establish dose-dependent effects, as seen in HDAC inhibition studies .
  • Target Selectivity Profiling: Use enzyme-specific assays (e.g., bacterial pptase enzymes) to differentiate off-target interactions .
  • Cellular Context: Account for tissue-specific metabolism (e.g., striatum vs. frontal cortex in brain region-selective HDAC inhibition) .

Q. How can stereochemical challenges in synthesizing chiral benzamide derivatives be mitigated?

Methodological Answer:

  • Chiral Auxiliaries: Employ enantiomerically pure starting materials (e.g., (S)-configured piperazine derivatives) to control stereochemistry .
  • Asymmetric Catalysis: Use catalysts like chiral palladium complexes for enantioselective C–N bond formation.
  • Chromatographic Separation: Chiral HPLC or SFC (supercritical fluid chromatography) to resolve racemic mixtures .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing variable reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
  • ANOVA Testing: Identify significant factors contributing to yield discrepancies (e.g., p < 0.05 for solvent choice impacting acetylation efficiency).
  • Machine Learning: Train models on historical reaction data to predict optimal conditions for novel derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.